molecular formula C12H10BrNO3 B13649077 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

Cat. No.: B13649077
M. Wt: 296.12 g/mol
InChI Key: SOPDWZDHHDCLSZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is a high-quality chemical reagent intended for research and development purposes only. It is not suitable for diagnostic or therapeutic uses in humans or animals. This compound serves as a valuable chemical building block, particularly in medicinal chemistry. It features an isoxazole core, a privileged structure in drug discovery, functionalized with bromine and carboxylic acid groups that allow for further synthetic modifications . Researchers can utilize this scaffold to create diverse compound libraries for biological screening. Analogs of this compound, specifically phenylisoxazole carboxamides, have been identified in scientific literature as inhibitors of the protein-protein interaction between cardiac transcription factors GATA4 and NKX2-5 . This interaction is a target of interest in studies of cardiac hypertrophy and repair, making related structures valuable for cardiovascular research . The compound should be handled by qualified professionals. Refer to the Safety Data Sheet for proper handling instructions. Hazard Statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include using personal protective equipment and working in a well-ventilated area .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

3-(2-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16)

InChI Key

SOPDWZDHHDCLSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate β-Ketoester or β-Diketone

The preparation begins with the synthesis of a β-ketoester or β-diketone intermediate bearing a 2-bromophenyl substituent and an ethyl group at the appropriate positions. This can be achieved by:

  • Claisen condensation of 2-bromoacetophenone with ethyl acetate or diethyl oxalate to yield 4-(2-bromophenyl)-3-oxobutanoate derivatives.
  • Alternatively, acetoacetic acid derivatives substituted with 2-bromophenyl groups can be prepared by acylation or alkylation reactions.

Cyclization with Hydroxylamine

The β-ketoester or β-diketone intermediate is then reacted with hydroxylamine or hydroxylamine sulfate in the presence of a base such as sodium acetate to induce cyclization, forming the isoxazole ring. This step is typically carried out in an organic solvent or aqueous/organic mixed solvent system at low temperatures (approximately −20 °C to 10 °C) to improve yield and selectivity.

  • Hydroxylamine sulfate is preferred for its stability and ease of handling.
  • The reaction temperature is carefully controlled to minimize by-product formation.

Conversion to the Carboxylic Acid

After cyclization, the ester intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:

  • Hydrolysis can be performed using strong mineral acids such as hydrochloric acid or sulfuric acid.
  • Alternatively, basic hydrolysis with sodium hydroxide or potassium hydroxide followed by acidification is commonly employed.

Purification and Characterization

The crude product is purified by crystallization or recrystallization from suitable solvents to obtain the pure 3-(2-bromophenyl)-5-ethylisoxazole-4-carboxylic acid. Characterization is typically performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • High-Resolution Mass Spectrometry (HRMS).
  • X-ray crystallography for unambiguous structural confirmation when available.

Representative Reaction Scheme

Step Reagents & Conditions Product/Intermediate Notes
1 Claisen condensation: 2-bromoacetophenone + diethyl oxalate, base, reflux 4-(2-bromophenyl)-3-oxobutanoate derivative Formation of β-ketoester intermediate
2 Hydroxylamine sulfate, sodium acetate, solvent (e.g., ethanol/water), 0 to 10 °C Ethyl 3-(2-bromophenyl)-5-ethylisoxazole-4-carboxylate Cyclization to isoxazole ring
3 Acidic hydrolysis (HCl or H2SO4) or basic hydrolysis (NaOH), then acidification 3-(2-bromophenyl)-5-ethylisoxazole-4-carboxylic acid Conversion of ester to acid
4 Recrystallization Pure target compound Purification

Comparative Analysis of Preparation Methods

Several patents and literature sources describe analogous processes for isoxazole derivatives, which can be adapted for 3-(2-bromophenyl)-5-ethylisoxazole-4-carboxylic acid synthesis:

Feature Method A (Patent GB1572309A) Method B (Patent EP0573883A1) Method C (Patent WO2003042193A1)
Starting materials β-ketoester or acetoacetic acid derivatives β-ketoester + hydroxylamine Ethylacetoacetate + triethylorthoformate + acetic anhydride
Cyclization agent Hydroxylamine in organic solvent Hydroxylamine sulfate + sodium acetate Hydroxylamine sulfate + sodium acetate
Reaction temperature Ambient to reflux 10 °C to 150 °C (varies) −20 °C to 10 °C
Purification Crystallization or distillation Acid/base extraction + crystallization Distillation under reduced pressure + crystallization
Yield and purity High purity (up to 99.8% HPLC) High purity with minimal by-products High purity, low impurity formation

These methods emphasize control of temperature and reagent stoichiometry to minimize by-products such as isomeric impurities or unwanted side reactions.

Research Findings and Optimization Notes

  • Use of sodium acetate or trifluoroacetic acid salts in the cyclization step improves reaction selectivity and yield by buffering the reaction medium and stabilizing intermediates.
  • Low-temperature conditions (−20 °C to 10 °C) during cyclization reduce side reactions and improve purity.
  • Separation of non-reactive components after initial condensation (e.g., ethyl ethoxymethyleneacetoacetic ester) by distillation under reduced pressure enhances downstream reaction efficiency.
  • Dehydrating agents such as dicyclohexylcarbodiimide can be used in amidation steps if further functionalization of the carboxylic acid is required.
  • The choice of solvent system (aqueous-organic mixtures) impacts solubility and reaction kinetics; ethanol/water mixtures are commonly employed.
  • Crystallization from appropriate solvents ensures high purity and facilitates isolation of the target compound.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Starting materials 2-Bromoacetophenone, ethylacetoacetate Determines substitution pattern
Cyclization reagent Hydroxylamine sulfate Forms isoxazole ring
Base Sodium acetate or trifluoroacetic acid salt Buffers reaction, improves yield
Solvent Ethanol, water, or mixed Affects solubility and reaction rate
Temperature −20 °C to 10 °C during cyclization Minimizes by-products
Hydrolysis Acidic or basic conditions Converts ester to acid
Purification Crystallization, distillation Ensures product purity

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the isoxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include bromophenyl isoxazoles with variations in substituent positions, halogen types, and functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Reference ID
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 4-Bromophenyl (3), Methyl (5), COOH (4) 282.09 Soluble in DMSO, MeOH; research chemical
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 4-Bromophenyl (5), Methyl (3), COOH (4) 282.09 Isomer of above; similar solubility
3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid C₁₂H₁₁ClNO₃ 3-Chlorophenyl (3), Ethyl (5), COOH (4) 268.58* Halogen substitution (Cl vs. Br)
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₂BrNO₃ 4-Bromophenyl (3), Methyl (5), COOEt (4) 310.14 Ester precursor; solid at room temperature

*Calculated based on molecular formula.

Key Observations :

  • Halogen Position : The 2-bromophenyl group in the target compound vs. 4-bromophenyl in analogs (e.g., ) may alter electronic effects and steric hindrance, impacting reactivity and binding interactions.
  • Isomerism : Positional isomers (e.g., bromophenyl at position 3 vs. 5) exhibit identical molecular weights but distinct physicochemical behaviors due to spatial arrangements .

Biological Activity

The compound 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid has garnered interest in recent years due to its potential biological activities, particularly in the fields of cancer research and parasitology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is characterized by the following structural formula:

C12H10BrNO3\text{C}_{12}\text{H}_{10}\text{Br}\text{N}\text{O}_3

This compound features a brominated phenyl group, an ethyl substituent on the isoxazole ring, and a carboxylic acid functional group, which may contribute to its biological activity.

Research indicates that compounds with similar structures can act as inhibitors of various enzymes and pathways involved in cancer progression and parasitic infections. For instance, isoxazole derivatives have been shown to inhibit membrane-bound pyrophosphatases (mPPases) in protozoan parasites such as Trypanosoma brucei and Toxoplasma gondii, leading to compromised virulence and growth inhibition .

Anticancer Activity

Several studies have evaluated the anticancer potential of isoxazole derivatives. For example, related compounds have demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer). The mechanism typically involves cell cycle arrest and induction of apoptosis. In one study, a similar compound induced G1 phase arrest in MCF-7 cells, leading to increased apoptosis rates compared to control treatments .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acidMCF-7TBDG1 arrest, apoptosis
Related compoundT-24168.78G1 arrest

Antiparasitic Activity

In addition to its anticancer properties, this compound may also exhibit antiparasitic activity. Isoxazole derivatives have been identified as potential inhibitors of mPPases in various parasitic protozoa. The inhibition of these enzymes can disrupt essential metabolic processes within the parasites, leading to reduced virulence and growth inhibition .

Case Studies

  • Cell Cycle Analysis : A study involving a structurally similar isoxazole compound showed that treatment with the compound resulted in significant changes in cell cycle distribution in MCF-7 cells. The percentage of cells in the G1 phase increased from 51.45% in control cells to 60.68% in treated cells .
  • Apoptosis Induction : Flow cytometric analysis indicated that treatment with isoxazole derivatives led to higher rates of apoptosis compared to controls, suggesting their potential as therapeutic agents for cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization between a nitrile oxide (e.g., derived from 2-bromobenzonitrile) and an alkyne precursor. For example, the ethyl-substituted alkyne reacts with the nitrile oxide under thermal or catalytic conditions to form the isoxazole ring. The carboxylic acid group is introduced via carboxylation or oxidation of a methyl/ethyl ester intermediate. Continuous flow reactors can enhance reaction efficiency and purity in scaled-up syntheses .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm the substitution pattern of the bromophenyl and ethyl groups.
  • Elemental Analysis (CHNS) : Validates empirical formula (C12H10BrNO3).
  • Chromatographic Mass Spectrometry (LC-MS) : Determines molecular weight (296.12 g/mol) and purity.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (using SHELX software for refinement) .

Q. What are the known biological activities of this compound based on structural analogs?

  • Methodological Answer : Isoxazole derivatives with bromophenyl substituents exhibit anti-inflammatory and anticancer properties. The bromine atom enhances halogen bonding with biological targets (e.g., enzymes), while the carboxylic acid group facilitates hydrogen bonding. For example, analogs like 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid show inhibitory activity against COX-2 and kinases in in vitro assays .

Q. How does the bromophenyl substituent influence the compound’s reactivity?

  • Methodological Answer : The bromine atom at the ortho-position on the phenyl ring directs electrophilic substitution reactions (e.g., Suzuki-Miyaura coupling) due to its electron-withdrawing effect. Steric hindrance from the ortho-bromo group may slow nucleophilic aromatic substitution but enhances stability in acidic/basic conditions .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Partially soluble in DMSO, methanol, and chloroform; insoluble in aqueous buffers (pH < 5).
  • Stability : Degrades under prolonged UV exposure. Store at –20°C in inert atmosphere. Stability in biological assays requires pH 7.4 buffers with <1% DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

  • Methodological Answer :
  • Temperature : Maintain 80–100°C during cyclization to avoid side reactions.
  • Catalyst : Use Cu(I) catalysts (e.g., CuBr) to accelerate alkyne-nitrile oxide cycloaddition.
  • Solvent : Toluene or THF improves regioselectivity for the 3,5-substituted isoxazole. Yield increases from 55% to >80% with continuous flow reactors .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software assist?

  • Methodological Answer : Challenges include twinning due to bulky bromophenyl groups and low electron density for the ethyl chain. SHELXL refines disordered regions using restraints (e.g., DFIX for bond lengths) and resolves twinning via HKLF5 data integration. Example: A 1.5 Å resolution structure revealed π-stacking between bromophenyl rings .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from substituent positioning (e.g., ortho vs. para bromine). For example, ortho-bromo derivatives show lower COX-2 inhibition than para-analogs due to steric clashes. Validate using:
  • Dose-response curves : Compare IC50 values across cell lines.
  • Molecular docking : Simulate binding modes with target proteins (e.g., using AutoDock Vina) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., carboxylic acid as H-bond donor).
  • Molecular Dynamics (MD) : Simulates binding stability with kinases over 100 ns trajectories. Example: MD showed the ethyl group stabilizes hydrophobic pockets in EGFR .

Q. How does modifying substituents affect the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Ethyl → Methyl : Increases metabolic stability (t1/2 from 2.1 to 3.8 hrs in rat liver microsomes).
  • Bromine → Chlorine : Reduces LogP (from 3.2 to 2.7), improving aqueous solubility but decreasing blood-brain barrier penetration. Quantify via HPLC-based assays and in silico ADMET predictors (e.g., SwissADME) .

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